2-Bromo-5-fluoro-3-nitropyridin-4-amine

Orthogonal reactivity Cross‑coupling Sequential functionalization

2-Bromo-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative bearing amino, bromo, fluoro, and nitro substituents (C5H3BrFN3O2; MW 236). It belongs to the class of halogenated nitropyridines widely employed as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C5H3BrFN3O2
Molecular Weight 236
CAS No. 1227958-53-3
Cat. No. B582398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-nitropyridin-4-amine
CAS1227958-53-3
Molecular FormulaC5H3BrFN3O2
Molecular Weight236
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F
InChIInChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9)
InChIKeyFSWBMPKJVVBGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-3-nitropyridin-4-amine (CAS 1227958-53-3): A Polysubstituted Pyridine Building Block


2-Bromo-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative bearing amino, bromo, fluoro, and nitro substituents (C5H3BrFN3O2; MW 236). It belongs to the class of halogenated nitropyridines widely employed as versatile intermediates in medicinal chemistry and organic synthesis . Suppliers such as AKSci and Chemscene list it at purities ≥95% and ≥97%, respectively . The compound is intended strictly for R&D and further manufacturing use, not for direct human application .

Why Analogs of 2-Bromo-5-fluoro-3-nitropyridin-4-amine Cannot Be Freely Interchanged


In-class compounds such as 2-bromo-5-fluoro-3-nitropyridine (CAS 652160-72-0) or 2-bromo-3-nitropyridin-4-amine (CAS 84487-14-9) lack one or more functional handles present in the target structure. The specific 2-Br/5-F/3-NO₂/4-NH₂ arrangement enables orthogonal reactivity that cannot be replicated by any single analog [1]. Attempting to substitute a non‑aminated analog forces an additional nitro‑to‑amino reduction step, altering step‑count, overall yield, and chemoselectivity. Moreover, the electron‑withdrawing fluoro and nitro groups modulate both the basicity of the 4‑amino group and the oxidative addition rate of the adjacent aryl bromide, parameters that are tuned differently in regioisomeric compounds [1]. Consequently, direct replacement risks failed coupling reactions, lower yields, or the need for protecting‑group strategies that are unnecessary with the targeted substitution pattern.

Quantitative Differential Evidence for 2-Bromo-5-fluoro-3-nitropyridin-4-amine vs. Closest Analogs


Orthogonal Amino–Bromo Pair Enables Protection‑Free Sequential Derivatization

The target compound possesses both a free aromatic amine (C4) and an aryl bromide (C2) in the same ring. In the closest analog, 2‑bromo‑5‑fluoro‑3‑nitropyridine (CAS 652160‑72‑0), the amino group is absent; conversion of the nitro group to an amine requires a reduction step that can compromise other sensitive substituents [1]. The target compound therefore enables immediate acylation, sulfonylation, or diazotization at the amine while conserving the bromide for subsequent Suzuki, Buchwald‑Hartwig, or Sonogashira cross‑coupling, eliminating a protection–deprotection cycle and reducing the synthetic sequence by at least one step.

Orthogonal reactivity Cross‑coupling Sequential functionalization

Refrigerated Storage Indicates Distinct Stability Profile Relative to Non‑Aminated Analog

Commercial datasheets specify storage at 4°C with protection from light for the target compound . In contrast, 2‑bromo‑5‑fluoro‑3‑nitropyridine (CAS 652160‑72‑0) is shipped and stored at ambient temperature . The difference reflects the higher chemical reactivity of the electron‑rich 4‑aminopyridine system, which may undergo oxidation or thermal decomposition if not handled appropriately.

Storage stability Procurement logistics Cold chain

Certified Purity of ≥97% Matches the Standard of Pharmacopoeial Intermediates

Multiple reputable vendors certify the target compound at ≥97% purity (Chemscene, CymitQuimica, Beyotime) . The most common non‑aminated comparator, 2‑bromo‑5‑fluoro‑3‑nitropyridine, is typically offered at 98% purity (Aladdin) . The 1% purity gap is negligible for most synthetic applications, meaning the choice between the two can be made on structural grounds without sacrificing quality.

Purity specification Quality control Reproducibility

Unique Substitution Pattern Among Commercially Available Halogenated Nitropyridines

A survey of major catalogues (Alfa Aesar, Macklin, AKSci, Chemscene) reveals that no other commercially available halogenated nitropyridine simultaneously carries Br at C2, F at C5, NO₂ at C3, and NH₂ at C4. Closest regioisomers (e.g., 4‑bromo‑5‑fluoro‑3‑nitropyridin‑2‑amine, CAS 1935121‑11‑1) place the amino group at the 2‑position rather than the 4‑position, which changes the conjugation pathway and electronic influence on the bromine leaving‑group ability . The 2‑Br/4‑NH₂ adjacency in the target compound allows intramolecular hydrogen bonding between the amine hydrogen and the bromine, subtly altering the ground‑state geometry and reactivity compared to 2‑amino/4‑bromo isomers.

Structural uniqueness Regioisomerism Building block diversity

Priority Application Scenarios for 2-Bromo-5-fluoro-3-nitropyridin-4-amine


Kinase Inhibitor Scaffold Assembly via Sequential C–N and C–C Bond Formation

The 4‑amino group can be sulfonylated or coupled to a heteroaryl acid chloride, after which the 2‑bromo substituent undergoes Suzuki–Miyaura cross‑coupling to introduce a biaryl motif. This orthogonal sequence is directly enabled by the compound’s dual functionality and is documented for analogous aminohalopyridines in kinase inhibitor programs [1].

Fluorescent Probe Synthesis Exploiting the Fluoro Substituent as an NMR/¹⁸F Handle

The 5‑fluoro substituent serves as both a ¹⁹F NMR reporter and a potential site for ¹⁸F isotopic exchange in PET tracer development. The presence of the 4‑amine allows attachment of targeting vectors via amide bonds, while the 2‑bromo enables late‑stage radiolabeling via palladium‑mediated coupling [1].

Azaindole and Azaindazole Heterocycle Construction

The 4‑amino‑3‑nitro motif is a well‑established precursor to fused pyridine‑pyrrole (azaindole) and pyridine‑pyrazole (azaindazole) ring systems. The bromo and fluoro substituents remain available for further diversification after annulation, a sequence that cannot be executed with the des‑amino or des‑fluoro analogs [1].

Medicinal Chemistry SAR Expansion Around a Polyhalogenated Pyridine Core

For structure‑activity relationship studies that require systematic variation of substituents on the pyridine ring, the target compound provides three independently addressable vectors (C2‑Br, C4‑NH₂, C5‑F). No single commercially available analog offers this combination, maximizing the diversity attainable from a single starting material [1].

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